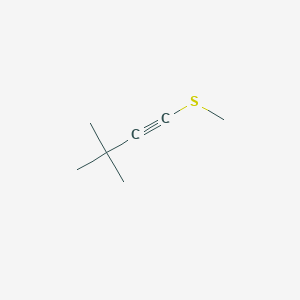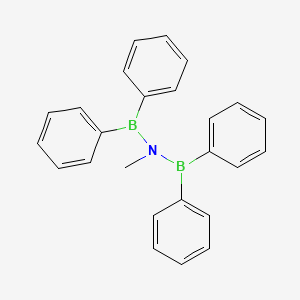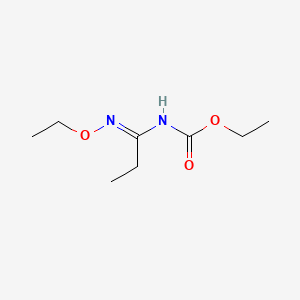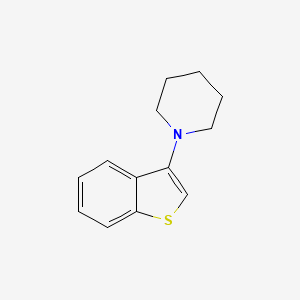![molecular formula C12H18O4 B14678358 Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-80-8](/img/structure/B14678358.png)
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-methylbicyclo[410]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves a diene and a dienophile under controlled conditions to form the bicyclic structure. The ester groups are introduced through subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[4.1.0]heptane: A similar bicyclic compound without ester groups.
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane: A derivative with bromine atoms instead of ester groups.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another bicyclic compound with a different substitution pattern.
Uniqueness
Dimethyl 1-methylbicyclo[41
Eigenschaften
CAS-Nummer |
35207-80-8 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-11-7-5-4-6-8(11)12(11,9(13)15-2)10(14)16-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
XOYRKSABVYDICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1C2(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)



![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)



